molecular formula C16H14O3 B1594221 3-Methylbenzoic anhydride CAS No. 21436-44-2

3-Methylbenzoic anhydride

Cat. No.: B1594221
CAS No.: 21436-44-2
M. Wt: 254.28 g/mol
InChI Key: DGZSQLHPEZFGSI-UHFFFAOYSA-N
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Description

3-Methylbenzoic anhydride (CAS 21436-44-2), also known as m-toluic anhydride, is a high-purity (97% ) organic compound with the molecular formula C16H14O3 and a molecular weight of 254.29 g/mol . This solid reagent has a melting point range of 66°C to 70°C . As a carboxylic acid anhydride, its primary research value lies in its role as an versatile electrophilic reagent in organic synthesis . It serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemicals industries . The mechanism of action for this compound class involves nucleophilic attack on the carbonyl carbon, which opens the anhydride ring to form esters when reacted with alcohols or amides when reacted with amines . This makes it a crucial intermediate for introducing the 3-methylbenzoyl group into target molecules . Derivatives of 3-methylbenzoic acid are prominently featured in multi-step synthetic pathways, including the preparation of advanced intermediates for drug discovery and the development of novel chemical entities . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylbenzoyl) 3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O3/c1-11-5-3-7-13(9-11)15(17)19-16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZSQLHPEZFGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291509
Record name m-Toluic anhydride
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21436-44-2
Record name m-Toluic anhydride
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Record name m-Toluic anhydride
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Record name (3-methylbenzoyl) 3-methylbenzoate
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Advanced Synthetic Methodologies for 3 Methylbenzoic Anhydride and Its Derivatives

Established Synthetic Pathways for Symmetrical Carboxylic Anhydrides

The formation of symmetrical carboxylic anhydrides can be broadly categorized into two classical approaches: the dehydration of carboxylic acids and the reaction of acyl halides with carboxylate anions. These methods form the foundation upon which more advanced techniques have been built.

Dehydration Processes of Carboxylic Acids

The most direct conceptual route to a carboxylic anhydride (B1165640) is the removal of one molecule of water from two molecules of the corresponding carboxylic acid. This dehydration can be achieved through thermal means, often requiring high temperatures, or more commonly, through the use of various dehydrating agents. researchgate.net

A range of reagents have been employed to facilitate this transformation under milder conditions. These include phosphorus pentoxide (P₄O₁₀), a powerful and historically significant dehydrating agent. Other reagents such as oxalyl chloride, thionyl chloride, and triphosgene (B27547) are also effective. researchgate.net The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by a second molecule of the acid.

Modern variations of this approach utilize coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or triphenylphosphine (B44618) in combination with reagents like trichloroisocyanuric acid. researchgate.net These methods often offer higher yields and greater compatibility with a wider range of functional groups.

Reactions Involving Acyl Halides and Carboxylate Anions

A cornerstone of anhydride synthesis is the reaction between an acyl halide and a carboxylate salt. researchgate.net This method is highly efficient and generally provides clean products. Typically, an acyl chloride is treated with the sodium or potassium salt of the corresponding carboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the halide ion.

Pyridine is often used as a base in this reaction to neutralize the hydrohalic acid byproduct and to act as a nucleophilic catalyst. researchgate.net This pathway is particularly useful for the synthesis of both symmetrical and unsymmetrical anhydrides.

Targeted Synthesis of 3-Methylbenzoic Anhydride

Building upon the fundamental principles of anhydride formation, several targeted methodologies have been developed for the efficient synthesis of this compound. These methods often employ specific activating agents or precursor molecules to achieve high yields under controlled conditions.

Preparation via 3-Methylbenzoic Acid Activation (e.g., utilizing Triphenylphosphine Oxide and Oxaloyl Chloride)

A highly efficient and mild method for the synthesis of symmetrical carboxylic anhydrides, including this compound, involves the activation of the corresponding carboxylic acid with a combination of triphenylphosphine oxide (TPPO) and oxalyl chloride. researchgate.net This system generates a highly reactive intermediate that facilitates the coupling of two carboxylic acid molecules.

The reaction is believed to proceed through the formation of a phosphonium (B103445) salt intermediate from the reaction of TPPO and oxalyl chloride. This intermediate then activates the carboxylic acid, making it susceptible to nucleophilic attack by a second molecule of the carboxylate. The process is typically carried out in an inert solvent such as acetonitrile (B52724) and in the presence of a base like triethylamine (B128534) to neutralize the generated acid. This method is notable for its high yields and mild reaction conditions. researchgate.net

Table 1: Optimized Conditions for Anhydride Synthesis using TPPO and Oxalyl Chloride researchgate.net

ParameterOptimal Condition
Reagents 3-Methylbenzoic Acid, Triphenylphosphine Oxide (TPPO), Oxalyl Chloride
Stoichiometry 1 eq. 3-Methylbenzoic Acid, 1 eq. TPPO, 1.3 eq. Oxalyl Chloride
Base 1 eq. Triethylamine
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 1 hour

Synthesis through Benzo[d]isothiazol-3(2H)-one 1,1-Dioxide Precursors

An elegant approach to the synthesis of carboxylic anhydrides involves the use of N-acyl derivatives of saccharin (B28170) (benzo[d]isothiazol-3(2H)-one 1,1-dioxide). In this methodology, the carboxylic acid, such as 3-methylbenzoic acid, is first converted into its corresponding N-acylsaccharin derivative. This is typically achieved by reacting the acyl chloride (e.g., 3-methylbenzoyl chloride) with saccharin in the presence of a base.

The resulting N-(3-methylbenzoyl)saccharin is a stable, crystalline solid that can be isolated and purified. This activated form of the carboxylic acid can then react with a carboxylate salt, such as sodium 3-methylbenzoate (B1238549), to yield the symmetrical anhydride, this compound. This method offers the advantage of using a stable and easily handleable activated intermediate.

Oxidative Self-Coupling Approaches for Symmetrical Anhydrides

Oxidative self-coupling reactions provide an alternative route to symmetrical anhydrides, starting from precursors at a lower oxidation state, such as aldehydes or alcohols. These methods obviate the need for pre-formed carboxylic acids.

In the case of synthesizing this compound, 3-methylbenzaldehyde (B113406) can be subjected to oxidative self-coupling. This transformation can be achieved using various oxidizing agents. For instance, a metal-free approach might utilize an oxidant like trichloroisocyanuric acid (TCCA). The reaction proceeds by the oxidation of the aldehyde to a reactive acyl intermediate, which then couples with another molecule of the aldehyde or its oxidized form to generate the anhydride.

Similarly, 3-methylbenzyl alcohol can serve as a precursor. The oxidative coupling of benzylic alcohols can be promoted by specific catalytic systems. These reactions often involve the in-situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes the self-coupling reaction as described above. These methods represent an efficient way to access anhydrides directly from more readily available starting materials.

Table 2: Summary of Synthetic Approaches for this compound

MethodStarting Material(s)Key Reagents/ConditionsAdvantages
Dehydration 3-Methylbenzoic AcidDehydrating agents (e.g., P₄O₁₀, DCC)Direct conversion
Acyl Halide Route 3-Methylbenzoyl Chloride, Sodium 3-MethylbenzoateBase (e.g., Pyridine)High efficiency, clean reaction
TPPO/Oxalyl Chloride 3-Methylbenzoic AcidTriphenylphosphine Oxide, Oxalyl Chloride, TriethylamineMild conditions, high yields
Saccharin Precursor 3-Methylbenzoyl Chloride, Saccharin, Sodium 3-MethylbenzoateFormation of stable N-acylsaccharin intermediateUse of a stable activated intermediate
Oxidative Self-Coupling 3-Methylbenzaldehyde or 3-Methylbenzyl AlcoholOxidizing agents (e.g., TCCA)Use of precursors at a lower oxidation state

Synthesis of Substituted this compound Analogues (e.g., 3-Acetoxy-2-methylbenzoic Anhydride)

The synthesis of substituted analogues of this compound allows for the fine-tuning of chemical properties and the introduction of new functionalities. A notable example is the synthesis of 3-Acetoxy-2-methylbenzoic anhydride, a novel anhydride derivative.

Detailed research findings have reported its synthesis through the reaction of 3-acetoxy-2-methylbenzoic acid with 3-acetoxy-2-methylbenzoyl chloride. nih.govgoogle.com The reaction is typically conducted in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature and facilitated by a base like triethylamine. nih.gov The mixture is stirred for approximately 12 hours, leading to the formation of a white precipitate of triethylamine hydrochloride, which is subsequently removed by filtration. nih.govgoogle.com The final product, 3-Acetoxy-2-methylbenzoic anhydride, is obtained after adding deionized water to the filtrate, followed by washing and crystallization from ethanol. nih.govgoogle.com This procedure has been shown to produce the target anhydride in good yields. nih.gov

The synthesis can be summarized in the following table:

Table 1: Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride
Reactant 1Reactant 2Base/SolventReaction TimeYieldMelting Point
3-acetoxy-2-methylbenzoic acid (15 mmol)3-acetoxy-2-methylbenzoyl chloride (12 mmol)Triethylamine (15 mmol) / THF12 hours75%118–120 °C
Data sourced from research on the synthesis and characterization of 3-Acetoxy-2-methylbenzoic Anhydride. nih.govgoogle.com

This method provides a reliable pathway to substituted benzoic anhydrides, which are valuable precursors for the synthesis of esters, amides, and peptides. nih.gov

Catalytic Systems in this compound Synthesis

Catalytic approaches offer significant advantages over stoichiometric methods by reducing waste, lowering energy consumption, and often providing higher selectivity under milder conditions. Both transition metal catalysis and organocatalysis have emerged as powerful tools in modern organic synthesis, including the formation of carboxylic anhydrides.

Transition metal-catalyzed carbonylation represents a highly effective method for introducing carbonyl groups into organic molecules. organic-chemistry.org Palladium, in particular, has been extensively studied for such transformations. acs.org These reactions are valuable as they utilize carbon monoxide (CO), a readily available C1 building block. organic-chemistry.org However, due to the toxicity and handling difficulties associated with gaseous CO, significant research has been devoted to developing CO surrogates, such as aldehydes and formate (B1220265) esters, to make the process safer and more accessible for academic and industrial research.

While direct palladium-catalyzed carbonylation for the specific synthesis of this compound is not extensively detailed, related principles are well-established. For instance, palladium-catalyzed cross-coupling reactions have been developed that involve mixed anhydrides generated in situ from carboxylic acids and pivalic anhydride. This demonstrates the compatibility of palladium catalysts with anhydride intermediates and their role in activating carboxylic acids. Such catalytic cycles typically involve the oxidative addition of a substrate to a low-valent palladium complex, followed by CO insertion and reductive elimination to yield the carbonylated product. The application of these principles could provide a pathway to anhydride synthesis from suitable aryl precursors.

Organocatalysis, which utilizes small organic molecules as catalysts, provides a metal-free alternative for anhydride synthesis, often under mild and environmentally benign conditions. Several organocatalytic systems have been developed for the efficient synthesis of carboxylic anhydrides.

One effective method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), a common organocatalyst. Research has shown that N-benzoylsaccharins can react with water in the presence of DABCO at room temperature to produce symmetrical anhydrides in high yields through C-N bond cleavage. This system has also been successfully applied to the synthesis of unsymmetrical anhydrides by reacting N-benzoylsaccharins with different benzoic acid derivatives.

Another approach employs triphenylphosphine oxide (TPPO) as a catalyst in conjunction with an activator like oxalyl chloride. nih.gov This system facilitates the rapid and high-yield synthesis of a variety of symmetric carboxylic anhydrides from the corresponding carboxylic acids under mild and neutral conditions. nih.gov The reaction proceeds through a highly reactive intermediate, Ph₃PCl₂, which catalyzes the transformation. nih.gov These organocatalytic methods avoid the potential for metal contamination in the final product and represent a significant advancement in anhydride synthesis.

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. This approach reduces solvent usage, minimizes waste, and saves time and resources.

An exemplary one-pot strategy has been developed for the synthesis of hemimellitic acid from biobased 3-methylphthalic anhydride. This scalable process involves an original one-pot/two-step catalytic reaction. By using the anhydride functionality as a "masked" 1,2-dicarboxylic acid group, the strategy cleverly circumvents common issues such as the undesired complexation of intermediates with the catalytically active metal species. This allows for the effective use of a Co/Mn/Br catalytic system under molecular oxygen (O₂) in relatively mild conditions. Such a strategy highlights how intelligent reaction design can significantly enhance the efficiency and feasibility of synthesizing complex molecules from anhydride precursors.

Chemical Reactivity and Mechanistic Investigations of 3 Methylbenzoic Anhydride

Nucleophilic Acyl Substitution Reactions of Anhydrides

Acid anhydrides, including 3-methylbenzoic anhydride (B1165640), are reactive towards nucleophiles and participate in nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reactions proceed through a common mechanism involving the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. fiveable.meyoutube.commasterorganicchemistry.com This intermediate then collapses, expelling a carboxylate as the leaving group to form the substitution product. youtube.comlibretexts.org The reactivity of anhydrides is generally greater than that of esters but less than that of acyl halides. uomustansiriyah.edu.iqunits.it

Hydrolytic Cleavage Mechanisms (Reaction with Water)

The hydrolysis of acid anhydrides results in the formation of two molecules of carboxylic acid. fiveable.me This reaction is a type of nucleophilic acyl substitution where water acts as the nucleophile. youtube.com The process can occur with neutral water, and the rate can be accelerated by the presence of acids or bases. fiveable.memnstate.edumnstate.edu

The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. youtube.com This forms a tetrahedral intermediate which subsequently breaks down, reforming the carbonyl double bond and eliminating a carboxylate leaving group. youtube.com A final deprotonation step yields the carboxylic acid. mnstate.edumnstate.edu

Kinetic studies on the acid-catalyzed hydrolysis of benzoic anhydrides in water and dioxane-water mixtures have been conducted. rsc.org Research suggests that for benzoic and p-toluic anhydrides in water, the hydrolysis predominantly follows an A1 mechanism. rsc.org However, in a 60% (v/v) dioxane-water solvent, a shift from an A2 to an A1 mechanism is indicated for several benzoic anhydride derivatives. rsc.org The presence of β-cyclodextrin can influence the hydrolysis kinetics of benzoic anhydride, inhibiting it at acidic to neutral pH and accelerating it at alkaline pH.

Table 1: Factors Influencing the Hydrolysis of Benzoic Anhydrides

FactorEffect on Hydrolysis RateMechanistic Insight
Acid Catalysis Increases rateCan proceed via A1 or A2 mechanisms depending on conditions and substrate. rsc.org
Base Catalysis Increases ratePromotes nucleophilic attack by hydroxide (B78521) ions.
Solvent Dioxane-water mixtures can alter the reaction mechanism compared to pure water. rsc.orgA change from A2 to A1 mechanism is observed for some benzoic anhydrides in dioxane-water. rsc.org
β-Cyclodextrin Inhibits at pH 3.0–6.5, accelerates at pH 8.0Encapsulation of the anhydride at lower pH reduces water accessibility; transition-state stabilization at higher pH.

Esterification Reactions (Reaction with Alcohols): Scope and Chemoselectivity

Acid anhydrides react with alcohols to produce esters and a carboxylic acid. libretexts.orgyoutube.com This reaction is another example of nucleophilic acyl substitution, with the alcohol acting as the nucleophile. youtube.com The reaction can be facilitated by the presence of a base like pyridine, which assists in proton transfers during the mechanism. libretexts.org

The mechanism is analogous to hydrolysis, involving the attack of the alcohol on a carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate then collapses, eliminating a carboxylate leaving group to yield the ester. youtube.com The use of a stronger nucleophile, such as an alkoxide, can enhance the reaction rate. chemistrysteps.com

The esterification of 3-methylbenzoic acid, the hydrolysis product of 3-methylbenzoic anhydride, with alcohols like methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid, is a known method for preparing the corresponding alkyl 3-methylbenzoate (B1238549). google.com

Table 2: General Conditions for Esterification using Anhydrides

ReagentsCatalyst/ConditionsProduct(s)
Acid Anhydride, AlcoholPyridine or other baseEster, Carboxylic Acid
Acid Anhydride, Alkoxide-Ester, Carboxylate Salt

Amidation Reactions (Reaction with Amines and Ammonia)

The reaction of acid anhydrides with ammonia, primary amines, or secondary amines yields amides and a carboxylic acid. libretexts.orgfiveable.meyoutube.com This reaction follows the general nucleophilic acyl substitution pathway. fiveable.me Amines are effective nucleophiles and readily attack one of the carbonyl carbons of the anhydride. chemistrysteps.com

For the reaction to proceed to completion, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the carboxylic acid byproduct, forming an ammonium (B1175870) carboxylate salt. libretexts.org This prevents the acidic byproduct from protonating the amine reactant.

The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the carboxylate leaving group to form the amide. libretexts.org

Reactions with Thiophenols and Hydrazines

While specific studies on the reaction of this compound with thiophenols and hydrazines are not detailed in the provided context, the general reactivity of acid anhydrides suggests they would react with these nucleophiles. Thiophenols, being sulfur analogs of alcohols, can react with anhydrides to form thioesters. chemistrysteps.com Hydrazines, which are nitrogen-based nucleophiles similar to amines, are expected to react with anhydrides to form acylhydrazides. These reactions would also proceed via the nucleophilic acyl substitution mechanism.

Carbon-Carbon Bond Forming Reactions

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Lithium Dialkylcuprates)

Acid anhydrides can react with organometallic reagents to form new carbon-carbon bonds. The reaction with Grignard reagents (R-MgX) typically leads to the formation of tertiary alcohols. mnstate.educhemistrysteps.com This occurs because the initial product of the nucleophilic attack is a ketone, which is also reactive towards the Grignard reagent. The ketone undergoes a second nucleophilic attack by the Grignard reagent, and subsequent protonation during workup yields a tertiary alcohol. chemistrysteps.com

Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are less reactive than Grignard reagents. units.it They are capable of reacting with more reactive carboxylic acid derivatives like acid chlorides to form ketones. units.it Their reaction with anhydrides is also expected to be less vigorous than that of Grignard reagents, potentially offering a pathway to synthesize ketones, though this is not explicitly detailed for this compound in the provided results.

Table 3: Products of Reactions with Organometallic Reagents

Anhydride ReactantOrganometallic ReagentTypical Final Product
This compoundGrignard Reagent (excess)Tertiary Alcohol
This compoundLithium DialkylcuprateKetone (potential product)

Friedel-Crafts Acylation with Aromatic Substrates

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group to an aromatic ring. science-revision.co.uklibretexts.org When this compound is used as the acylating agent, it reacts with arenes in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones. sigmaaldrich.commasterorganicchemistry.com

The reaction mechanism initiates with the formation of a complex between the Lewis acid and one of the carbonyl oxygens of the this compound. This is followed by the cleavage of the C-O-C bond to generate a resonance-stabilized acylium ion (m-toluoyl cation). This acylium ion is a potent electrophile. science-revision.co.uksigmaaldrich.com The aromatic substrate, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a sigma complex (also known as an arenium ion). Finally, a proton is eliminated from the sigma complex, and the aromaticity of the ring is restored, yielding the corresponding aryl ketone and 3-methylbenzoic acid. science-revision.co.uk

A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting acyl group is electron-withdrawing, which deactivates the aromatic ring towards further substitution. science-revision.co.uklibretexts.org This deactivation prevents polysubstitution, a common issue in Friedel-Crafts alkylation reactions. libretexts.orgsigmaaldrich.com

The reactivity of the aromatic substrate in Friedel-Crafts acylation is crucial. Aromatic compounds with electron-donating groups are more reactive, while those with strongly deactivating groups may not react. sigmaaldrich.com For instance, the acylation of aromatic compounds with electron-donating substituents like anisole (B1667542) and mesitylene (B46885) with acid anhydrides proceeds smoothly. researchgate.net However, less reactive aromatics such as toluene (B28343) may require a combination of a Lewis acid and a co-catalyst like lithium perchlorate (B79767) (LiClO₄) to enhance the catalytic activity. researchgate.net

Reactant Reagent(s) Product Description
This compoundAromatic Substrate, Lewis Acid (e.g., AlCl₃)Aryl m-tolyl ketone, 3-Methylbenzoic acidElectrophilic aromatic substitution to form a ketone.

Addition Reactions to Unsaturated Systems (e.g., Norbornenes)

Palladium complexes have been shown to catalyze the addition reaction of aroyl anhydrides, including this compound, to norbornene derivatives. rsc.org This reaction results in the formation of trans-adducts, specifically with an endo-aroyl and an exo-aroyloxy group. rsc.org For example, the reaction of this compound with norbornene in the presence of a palladium catalyst yields the corresponding 2-(3-methylbenzoyl)-3-(3-methylbenzoyloxy)bicyclo[2.2.1]heptane. rsc.org

Mechanistic studies suggest that the reaction involves the cleavage of a C-O bond in the anhydride and the simultaneous formation of new C-C and C-O bonds with the alkene. rsc.org The process is believed to proceed through the initial addition of the aroyl group, followed by the addition of the aroyloxy group. rsc.org This is supported by the observation that reacting benzoyl norbornadiene with m-toluic acid in the presence of a palladium catalyst yields the trans-adduct. rsc.org

The yield of these addition reactions can be influenced by the specific anhydride used. In a study, the reaction of benzoyl norbornadiene with 3-methylbenzoic acid anhydride resulted in a lower yield compared to the reaction with m-toluic acid. rsc.org

Reactant Reagent(s) Product Yield
NorborneneThis compound, Pd₂(dba)₃, dppptrans-2-(3-methylbenzoyl)-3-(3-methylbenzoyloxy)bicyclo[2.2.1]heptane78% rsc.org
Benzoyl norbornadiene3-Methylbenzoic acid anhydride, Pd₂(dba)₃, dppptrans-2-benzoyl-3-(m-toluoyloxy)-bicyclo[2.2.1]hept-5-ene26% rsc.org

Electroreduction and Diacylation Processes

While specific information on the electroreduction and diacylation processes of this compound is not extensively detailed in the provided search results, the general principles of anhydride reactivity can be considered. Under electrolytic conditions, carboxylic acids can be converted to their corresponding anhydrides without decarboxylation. researchgate.net This suggests that electrochemical methods could potentially be applied to synthesize or modify anhydrides.

Reduction Reactions

Reduction to Primary Alcohols (e.g., using Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including acid anhydrides, to their corresponding primary alcohols. pearson.commasterorganicchemistry.comharvard.edu The reaction of this compound with LiAlH₄ results in the formation of 3-methylbenzyl alcohol.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C-O-C bond and releasing a carboxylate. The initially formed aldehyde is immediately further reduced by another equivalent of hydride to an alkoxide intermediate. masterorganicchemistry.com Finally, a workup with water protonates the alkoxide to yield the primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, an excess of the reagent is often used to ensure complete reduction. masterorganicchemistry.com

Reactant Reagent(s) Product Description
This compound1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O3-Methylbenzyl alcoholComplete reduction of both carbonyl groups to a primary alcohol. pearson.commasterorganicchemistry.comharvard.edu

Selective Reduction to Aldehydes (e.g., using Lithium Tri(t-butoxy)aluminum Hydride)

For the selective reduction of an acid anhydride to an aldehyde, a less reactive, sterically hindered reducing agent is required to prevent the over-reduction to the alcohol. Lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) is a suitable reagent for this purpose. masterorganicchemistry.comlibretexts.org This reagent is less reactive than LiAlH₄ due to the electron-withdrawing and bulky nature of the tert-butoxy (B1229062) groups. masterorganicchemistry.compdvpmtasgaon.edu.in

When this compound is treated with LiAlH(Ot-Bu)₃, the reaction can be controlled to stop at the aldehyde stage, yielding 3-methylbenzaldehyde (B113406). The mechanism is similar to the initial step of the LiAlH₄ reduction, involving the addition of a hydride to a carbonyl group. However, the resulting aldehyde is less reactive towards the bulky LiAlH(Ot-Bu)₃, allowing for its isolation, especially when the reaction is carried out at low temperatures and with controlled stoichiometry. libretexts.org

Reactant Reagent(s) Product Description
This compound1. Lithium Tri(t-butoxy)aluminum Hydride (LiAlH(Ot-Bu)₃) 2. H₂O3-MethylbenzaldehydeSelective reduction of one carbonyl group to an aldehyde. masterorganicchemistry.comlibretexts.org

Detailed Studies of C-O Bond Cleavage Pathways

The cleavage of the C-O bond in this compound is a key step in many of its reactions. In the palladium-catalyzed addition to norbornenes, the reaction proceeds through the cleavage of a C-O bond in the anhydride, leading to the formation of C-C and C-O bonds with the alkene. rsc.org

In nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, aryl anhydrides can undergo decarbonylative coupling with arylboronic acids. sci-hub.se This process involves the cleavage of the C-O bond of the anhydride. Mechanistic studies using asymmetric anhydrides can help elucidate the specific bond cleavage pathways. sci-hub.se

Furthermore, base-mediated synthesis of anhydrides from activated amides involves the cleavage of a C-N bond, which can be seen as analogous to the C-O bond cleavage in certain anhydride reactions. researchgate.net For instance, the reaction of N-benzoylsaccharins with water in the presence of a base yields symmetrical anhydrides through C-N bond cleavage. researchgate.net

The study of C-O bond cleavage is also relevant in the context of alcohol reactions, where the C-O bond of an alcohol is broken in the presence of a strong acid to form an alkyloxonium ion, which is a better leaving group. libretexts.org While not directly involving this compound, these studies provide a fundamental understanding of C-O bond reactivity.

Advanced Spectroscopic Characterization of 3 Methylbenzoic Anhydride

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR spectrum of 3-Methylbenzoic anhydride (B1165640) is defined by several key absorption bands that confirm its structure. The most diagnostic feature for an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands, resulting from symmetric and asymmetric vibrations.

For non-cyclic aromatic anhydrides like 3-Methylbenzoic anhydride, these bands are typically found in the region of 1830-1710 cm⁻¹. The asymmetric C=O stretch characteristically appears at a higher wavenumber (around 1830-1775 cm⁻¹) and is generally the more intense of the two peaks. The symmetric C=O stretch is observed at a lower wavenumber (approximately 1775-1710 cm⁻¹). Another significant absorption is the C-O-C stretching vibration of the anhydride linkage, which typically appears as a broad, strong band between 1175 and 1045 cm⁻¹.

Additional characteristic absorptions for this compound include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the methyl groups (just below 3000 cm⁻¹). Aromatic C=C stretching vibrations are also expected in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Anhydride (C=O) Asymmetric Stretch 1830 - 1775 Strong
Anhydride (C=O) Symmetric Stretch 1775 - 1710 Strong
Anhydride (C-O-C) Stretch 1175 - 1045 Strong, Broad
Aromatic (C-H) Stretch 3100 - 3000 Medium to Weak
Methyl (C-H) Stretch 2975 - 2850 Medium to Weak

Note: The values are based on typical ranges for aromatic anhydrides. Specific experimental values for this compound may vary.

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. While detailed research findings for the specific Raman spectrum of this compound are not widely available in the published literature, the analysis would be expected to reveal key structural features. The symmetric C=O stretching vibration, which is often weaker in the IR spectrum, would likely produce a strong signal in the Raman spectrum. Furthermore, the aromatic ring's "breathing" modes and other C-C stretching vibrations would be prominent, offering detailed information about the substituted benzene (B151609) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and proximity of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the different types of protons in a molecule. Due to the symmetry of this compound, the two 3-methylbenzoyl units are chemically equivalent. The spectrum shows signals corresponding to the aromatic protons and the methyl protons.

The aromatic region of the spectrum is complex due to the meta-substitution pattern. Research data shows four distinct signals for the aromatic protons. The methyl group protons appear as a sharp singlet further upfield, consistent with protons on a carbon attached to an aromatic ring. The integration of the signals (aromatic to methyl) would correspond to a ratio of 8:6 (or 4:3), reflecting the number of protons in each environment.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.96 – 7.95 Multiplet - 4H Aromatic Protons (H-2, H-6)
7.48 Doublet 7.5 2H Aromatic Protons (H-4 or H-5)
7.41 Triplet 7.5 2H Aromatic Protons (H-5 or H-4)

Data obtained from a 400 MHz spectrometer.

Table 3: Expected ¹³C NMR Resonances for this compound

Chemical Shift Range (δ, ppm) Assignment
> 160 Carbonyl Carbon (C=O)
125 - 140 Aromatic Carbons (C1-C6)

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.

Despite the utility of this technique, a search of the crystallographic literature, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its crystal system, space group, molecular geometry, and crystal packing remains unavailable. Structural studies on closely related molecules, such as other substituted benzoic anhydrides, have been published, but a direct analysis of the title compound is absent from the current scientific record.

Determination of Crystal Structure and Space Group

Without experimental diffraction data, the fundamental parameters of the crystal lattice, such as the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, for this compound remain undetermined.

Analysis of Molecular Geometry and Conformation in Solid State

A detailed analysis of bond lengths, bond angles, and torsion angles, which defines the conformation of the this compound molecule in the crystalline state, cannot be conducted. Such an analysis is entirely dependent on the results of a crystal structure determination.

Advanced Solid-State Characterization

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method that requires a known crystal structure as input. This analysis is used to visualize and understand the intermolecular interactions that govern the packing of molecules in a crystal. Due to the lack of a determined crystal structure for this compound, a Hirshfeld surface analysis cannot be performed.

Quantitative Analysis of Non-Covalent Interactions (e.g., C-H···O Hydrogen Bonds, π···π Stacking)

The quantitative assessment of non-covalent interactions, which is derived from Hirshfeld surface analysis and examination of the crystal packing, is also not possible. This includes identifying and quantifying specific interactions like hydrogen bonds and π···π stacking, which are crucial for understanding the solid-state architecture of the compound.

While data exists for structurally related but distinct compounds, such as 3-acetoxy-2-methylbenzoic anhydride and other substituted benzoic anhydrides, the strict focus of this article on "this compound" precludes the use of such data as it would not be scientifically accurate or representative of the specific compound .

Therefore, due to the unavailability of the necessary foundational experimental data, the requested article focusing on the advanced spectroscopic and solid-state characterization of this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the determination of a molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT can be used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in 3-methylbenzoic anhydride (B1165640). This would involve calculating bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular geometry. A common functional for this purpose is B3LYP, often paired with a basis set like 6-31G(d) to describe the atomic orbitals.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. For 3-methylbenzoic anhydride, these methods could be employed to obtain a more precise description of its electronic structure, including electron energies and wavefunctions.

Theoretical Prediction of Molecular Structure and Conformation

Beyond a single optimized geometry, computational methods can explore the conformational landscape of flexible molecules. For this compound, this would involve rotations around the C-O-C anhydride linkage and the C-C bonds connecting the phenyl rings to the anhydride group. By calculating the energy of different conformers, the most stable conformations and the energy barriers between them could be identified, providing insight into the molecule's flexibility and preferred shapes.

Correlation of Theoretical and Experimental Vibrational Spectra

Once an optimized geometry is obtained, computational methods can calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration, such as the stretching and bending of bonds. For this compound, this would include the characteristic symmetric and asymmetric stretches of the C=O groups and the C-O-C linkage. These calculated frequencies can then be compared to experimental infrared (IR) and Raman spectra. A strong correlation between the theoretical and experimental spectra helps to validate the accuracy of the computational model and aids in the assignment of the observed spectral bands to specific molecular motions.

Electronic Structure Analysis

Understanding the distribution and energy of electrons within a molecule is crucial for predicting its reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. For this compound, an FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack and provide an estimate of its electronic excitability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It illustrates the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deavogadro.cc For anhydrides, the MEP map typically highlights the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens.

In a related compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), computational studies using Density Functional Theory (DFT) have been performed. bohrium.comacs.org While specific MEP maps for this compound are not detailed in the provided results, the analysis of similar structures, like phthalic anhydride, reveals key features that can be extrapolated. acs.org The MEP surface analysis demonstrates the charge distribution, with red areas indicating regions of attractive potential (electron-rich, prone to electrophilic attack) and blue areas showing repulsive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.de In anhydrides, the regions around the carbonyl oxygens are typically electron-rich (red), making them sites for electrophilic attack, while the carbonyl carbons are electron-deficient (blue), rendering them susceptible to nucleophilic attack. This information is crucial for understanding and predicting the molecule's interaction with other reagents. uni-muenchen.deacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a framework for understanding chemical bonding and electron delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.de This analysis is instrumental in studying intramolecular interactions, charge transfer, and the stability of molecular systems.

For derivatives of benzoic acid, NBO analysis has been employed to investigate intramolecular charge transfer. jocpr.com In a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, NBO analysis using the B3LYP/6-311++G(d,p) basis set was performed to understand donor-acceptor interactions and the resulting molecular stability. mdpi.com The analysis provides information on the occupancy of orbitals, the hybridization of atoms, and the energy of interactions between filled donor and empty acceptor orbitals. uni-muenchen.dejoaquinbarroso.com These stabilization energies are calculated using second-order perturbation theory and are indicative of the extent of electron delocalization. mdpi.com For instance, the interaction between a lone pair on an oxygen atom and an antibonding orbital of an adjacent carbonyl group (a π* orbital) can be quantified, revealing the resonance stabilization within the anhydride functional group.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful quantum mechanical model used to analyze the electron density of a molecule and characterize the nature of its chemical bonds. mdpi.com By examining the topological properties of the electron density, such as bond critical points, one can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals).

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding an electron pair. jussieu.fr It provides a clear picture of core electrons, covalent bonds, and lone pairs, making it a useful tool for understanding the electronic structure and bonding in molecules. jussieu.frias.ac.in The ELF is a scalar field that ranges from 0 to 1, where high values (close to 1) correspond to regions of high electron localization. jussieu.fr

Studies on related benzoic acid derivatives have incorporated ELF analysis to understand electron delocalization and its implications for molecular properties. mdpi.comresearchgate.net For example, in the study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, ELF analysis was used to gain a comprehensive understanding of the molecule's electronic structure. mdpi.com The degree of electron localization can be correlated with the reactivity and aromaticity of different parts of the molecule.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the study of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. While specific theoretical studies on the reaction mechanisms of this compound were not found in the search results, general principles and studies on related compounds can provide a framework for understanding its reactivity.

For instance, the synthesis of anhydrides often involves the reaction of a carboxylic acid with an acyl chloride. nih.gov Theoretical studies can model this process to determine the most likely reaction pathway. The nitration of m-methylbenzoic acid to form 2-nitro-3-methylbenzoic acid has been studied, indicating that such reactions proceed via specific intermediates and transition states that can be computationally investigated. google.com Furthermore, theoretical analyses of oxidative addition reactions involving related toluic acid derivatives have been performed, identifying key intermediates and transition states. researchgate.net These studies typically employ methods like Density Functional Theory (DFT) to map out the energy profile of the reaction, providing a detailed understanding of the factors that control the reaction rate and selectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts, which can aid in the structural elucidation of molecules. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts and often shows good agreement with experimental data. mdpi.comresearchgate.net

For derivatives of benzoic acid, theoretical calculations of 1H and 13C NMR chemical shifts have been performed and compared with experimental spectra. mdpi.comresearchgate.netresearchgate.net In a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the 1H NMR chemical shifts were calculated using the GIAO method with the B3LYP/6-311++G(d,p) basis set, showing good correlation with the experimental values. mdpi.com Similarly, for a related anhydride, 3-acetoxy-2-methylbenzoic anhydride, the 13C NMR spectrum has been experimentally determined, showing distinct resonances for the carbonyl, ester, and aromatic carbons that could be compared with theoretical predictions. acs.org The prediction of NMR spectra is a powerful tool for confirming molecular structures and understanding the electronic environment of different nuclei within the molecule.

Table 1: Experimental 13C NMR Chemical Shifts for 3-Acetoxy-2-methylbenzoic Anhydride acs.org

Carbon AtomChemical Shift (ppm)
Anhydride C=O169.06
Ester C=O162.14
C3 (aromatic)150.19
C1 (aromatic)134.52
C2 (aromatic)129.67
C5 (aromatic)129.07
C4 (aromatic)127.69
C6 (aromatic)126.53
Ester -OCOCH320.77
Phenyl -CH313.58

Non-Linear Optics (NLO) Property Prediction and Hyperpolarizability Calculations

Non-linear optics (NLO) is a field of study that investigates the interaction of intense light with matter, leading to a variety of interesting and useful phenomena. mdpi.com Molecules with significant NLO properties are of interest for applications in optical communications, data storage, and other technologies. The first hyperpolarizability (β) is a key molecular property that determines the second-order NLO response. springernature.comrsc.org

Computational methods, particularly DFT, are frequently used to predict the NLO properties of molecules. springernature.commdpi.com These calculations can provide insights into the relationship between molecular structure and NLO activity. For example, studies on various organic molecules, including benzoic acid derivatives, have shown that factors such as extended π-conjugation and the presence of electron-donating and -accepting groups can enhance NLO properties. mdpi.commdpi.com The first-order hyperpolarizability of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid has been computed to predict its NLO characteristics. mdpi.comresearchgate.net While specific calculations for this compound were not found, the general principles suggest that its aromatic rings and carbonyl groups could contribute to a non-zero hyperpolarizability. The theoretical prediction of these properties is a crucial step in the design and screening of new materials for NLO applications. aps.org

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Acylating Agent in Complex Organic Molecule Synthesis

3-Methylbenzoic anhydride (B1165640) serves as a highly effective acylating agent, a reagent that introduces an acyl group (R-C=O) into a molecule. This reactivity is fundamental in the construction of complex organic molecules. Its utility stems from the electrophilic nature of the carbonyl carbons, which readily react with various nucleophiles. The presence of the methyl group on the benzene (B151609) ring can influence the reactivity and selectivity of the acylation reaction compared to unsubstituted benzoic anhydride.

The anhydride functionality provides a good leaving group (a carboxylate anion), facilitating the transfer of the 3-methylbenzoyl group. This characteristic is exploited in a wide range of transformations, including the formation of esters, amides, and in Friedel-Crafts acylation reactions to introduce the 3-methylbenzoyl moiety onto aromatic compounds.

Precursor for the Synthesis of Esters and Amides with Controlled Selectivity

One of the most significant applications of 3-methylbenzoic anhydride is in the synthesis of esters and amides, which are pivotal functional groups in numerous pharmaceuticals, agrochemicals, and materials.

The reaction of this compound with alcohols or phenols in the presence of a base or a catalyst yields the corresponding 3-methylbenzoate (B1238549) esters. The selectivity of this reaction can be controlled by carefully choosing the reaction conditions and catalysts. For instance, the use of basic catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the esterification process. nih.gov

Similarly, the reaction with primary or secondary amines leads to the formation of 3-methylbenzamides. This reaction is a cornerstone of peptide synthesis and is also used to create a wide array of biologically active molecules. For example, N,N-diethyl-3-methylbenzamide (DEET), a widely used insect repellent, is synthesized from a derivative of 3-methylbenzoic acid, highlighting the importance of this class of amides. chegg.compenpet.com The chemoselectivity of these reactions, particularly when other reactive functional groups are present in the substrate, is a key area of research. Studies have shown that the electronic properties of the benzoic anhydride can influence whether the desired aliphatic ester or an undesired benzoic ester is preferentially formed. tcichemicals.com

Applications in Lactonization and Peptide Synthesis Strategies

Beyond simple esterification, this compound and its derivatives are valuable reagents in intramolecular cyclization reactions to form lactones, which are cyclic esters. These structural motifs are present in many natural products with significant biological activity. The anhydride activates the carboxylic acid group of a hydroxy acid, facilitating the intramolecular attack by the hydroxyl group to form the lactone ring. nih.gov The efficiency of these cyclizations can be compared to other lactonization methods. nih.gov

In peptide synthesis, the formation of the amide bond between amino acids is a critical step. While not always the primary choice, anhydrides can be used as activating agents for the carboxyl group of an amino acid, enabling its coupling with the amino group of another. This method, often employed in solid-phase peptide synthesis, relies on the high reactivity of the anhydride to drive the reaction to completion. acs.org

Utilization in Polymer Chemistry and Materials Science

The applications of this compound extend into the realm of materials science, where it serves as a building block for advanced materials with unique properties.

Precursors for Naphthalenediimides (NDIs) for Artificial Photosynthesis

Naphthalenediimides (NDIs) are a class of organic compounds with significant potential in materials science, particularly in the development of artificial photosynthetic systems. acs.orgnih.govresearchgate.net These molecules possess excellent electron-accepting properties and a tendency to self-assemble, making them ideal components for light-harvesting and charge-separation applications. acs.orgnih.gov The synthesis of NDIs typically involves the condensation of a naphthalenetetracarboxylic dianhydride with primary amines. acs.orgwikipedia.org While this compound is not a direct precursor to the naphthalene (B1677914) core, related anhydride chemistry is central to the synthesis of the NDI building blocks. The functionalization of the NDI core, which is crucial for tuning its electronic and optical properties, can involve reactions with various anhydrides. nih.gov

Role in the Synthesis of Specialty Polymers

This compound and related aromatic anhydrides are utilized in the synthesis of specialty polymers. They can be incorporated into polyester (B1180765) and polyimide chains to modify the properties of the resulting materials, such as thermal stability, solubility, and mechanical strength. acs.org For instance, benzoic anhydride is used as a plasticizer for polymers like PVC where temperature stability is important. acs.orgnih.gov The specific structure of this compound can impart unique characteristics to the polymer backbone.

Building Block in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound and its parent acid, 3-methylbenzoic acid, are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. penpet.comdatainsightsmarket.comtechemi.com The 3-methylbenzoyl group is a common structural motif in many biologically active compounds.

For example, 2-amino-3-methylbenzoic acid is a key intermediate in the synthesis of certain insecticides. techemi.com The synthesis of various drug candidates and agrochemicals often involves the introduction of the 3-methylbenzoyl group via acylation reactions using 3-methylbenzoyl chloride or this compound. The development of efficient and selective synthetic routes to these intermediates is an active area of research in both academic and industrial settings. datainsightsmarket.com

Precursor for Derivatives Relevant to SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to manage type 2 diabetes. nih.gov The synthesis of these complex molecules often involves key building blocks derived from benzoic acid variants. While direct synthesis from this compound is not prominently documented, closely related derivatives of methylbenzoic acid are critical starting materials for diarylmethane structures, which form the core of many SGLT2 inhibitors. ossila.com

For instance, the synthesis of canagliflozin, an SGLT2 inhibitor, utilizes 5-bromo-2-methylbenzoic acid. hanze.nl This is coupled with thiophene (B33073) via a Friedel-Crafts reaction, followed by reduction, to form a key diarylmethane intermediate. hanze.nl Similarly, other research highlights that diarylmethanes can be prepared from 3-fluoro-2-methylbenzoic acid, which serves as a crucial building block for novel SGLT2 inhibitors. ossila.com The synthesis proceeds through Friedel-Crafts acylation followed by a reduction step. ossila.com

Table 1: Examples of Methylbenzoic Acid Derivatives in SGLT2 Inhibitor Synthesis

Precursor Compound SGLT2 Inhibitor Target Key Synthetic Step Reference
5-Bromo-2-methylbenzoic acid Canagliflozin Friedel-Crafts reaction hanze.nl

These examples underscore the importance of the substituted methylbenzoic acid scaffold in the development of SGLT2 inhibitors. The anhydride could potentially serve as an activated form of the acid in these acylation reactions, though specific examples are not widely reported.

Potential in Novel PARP Inhibitor Synthesis via Diels-Alder Chemistry

Poly (ADP-ribose) polymerase (PARP) inhibitors are a targeted cancer therapy. nih.gov The synthesis of certain PARP inhibitor backbones, specifically those containing isoindolone structures, can be achieved through Diels-Alder reactions. google.comresearchgate.net This type of cycloaddition reaction is a powerful tool for constructing complex cyclic systems.

In this context, anhydrides are valuable dienophiles. For example, a patented synthetic route for 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide derivatives, which are selective PARP-1 inhibitors, involves a Diels-Alder reaction with maleic anhydride. google.com The resulting cycloadduct is then aromatized to form the desired isoindolone core. google.com Research has also demonstrated the viability of intramolecular Diels-Alder reactions where N-furfurylamide intermediates, formed from the reaction of furfurylamines with anhydrides like maleic anhydride, spontaneously cyclize to form epoxyisoindole structures. researchgate.net

While these documented examples utilize maleic anhydride, the principle of using an anhydride in a Diels-Alder cycloaddition to build scaffolds relevant to PARP inhibitors is well-established. The use of substituted anhydrides can introduce further structural diversity into the final products.

Table 2: Diels-Alder Reaction for PARP Inhibitor Scaffolds

Diene Component Dienophile Key Intermediate Application Reference
Substituted Furan/Diene Maleic Anhydride Isoindolone Cycloadduct Synthesis of PARP-1 Inhibitors google.com

Intermediate in the Preparation of 3-Methyl-2-aminobenzoic Acid

3-Methyl-2-aminobenzoic acid is a valuable chemical intermediate used in the synthesis of pharmaceuticals and pesticides. google.com The conventional industrial synthesis starts with m-xylene (B151644), which is oxidized to 3-methylbenzoic acid. This acid is then nitrated, and the resulting nitro group is subsequently reduced to an amine to yield the final product. google.com

A newer, patented method also begins with m-xylene but follows a different pathway. This process involves the chlorination of m-xylene to produce 2-chloro-m-xylene, which is then oxidized to 3-methyl-2-chlorobenzoic acid. The final step is an ammoniation reaction under basic conditions, where the chlorine atom is displaced by an amino group to form 3-methyl-2-aminobenzoic acid. google.com This method is presented as a more environmentally friendly alternative with a simple operational procedure. google.comgoogle.com

In these syntheses, 3-methylbenzoic acid, the parent acid of this compound, is a direct precursor. The anhydride could be used as an activated derivative in principle, but the documented routes prioritize the direct use of the acid or its chlorinated form.

Table 3: Synthetic Routes to 3-Methyl-2-aminobenzoic Acid

Starting Material Key Intermediates Key Reactions Reference
m-Xylene 3-Methylbenzoic acid, 2-Nitro-3-methylbenzoic acid Oxidation, Nitration, Reduction google.com

Development of Novel Organic Materials (e.g., Bent-Core Liquid Crystals)

The development of novel organic materials with unique properties is a significant area of research. Bent-core liquid crystals, also known as "banana" liquid crystals, are a class of materials that exhibit unique mesomorphic properties due to the non-linear shape of their constituent molecules. rsc.orgmdpi.com

The molecular shape is critical for the formation of these phases. Molecules based on 1,3-disubstituted benzene rings, such as derivatives of 3-hydroxybenzoic acid or 3-fluoro-2-methylbenzoic acid, serve as ideal structural scaffolds for these materials. ossila.commdpi.com The "bent" geometry at the core of these molecules facilitates self-assembly into polar and chiral superstructures, even from achiral molecules. rsc.org

For example, photosensitive liquid crystals have been synthesized using laterally substituted 3-hydroxybenzoic acid as the central bent unit. rsc.org The specific substitution on the core influences the type of liquid crystal phase formed. Similarly, the meta-positioning of the carboxylic acid and a fluorine atom in 3-fluoro-2-methylbenzoic acid makes it a suitable scaffold for bent-core liquid crystals. ossila.com this compound, being composed of two bent 3-methylbenzoyl units linked by an oxygen atom, inherently possesses this bent molecular architecture, making its structural motif highly relevant to the design of such advanced materials.

Table 4: Core Units for Bent-Core Liquid Crystal Synthesis

Core Molecule Key Structural Feature Resulting Material Property Reference
3-Hydroxybenzoic acid derivatives Lateral methyl substitution and azo units Photosensitive liquid crystals, polar smectic phases rsc.org
3-Fluoro-2-methylbenzoic acid Meta-position of carboxyl and fluoro groups Structural scaffold for bent-core liquid crystals ossila.com

Biological Activity Investigations Academic Context

Antimicrobial Activity Studies

The antimicrobial potential of benzoic anhydride (B1165640) derivatives has been a subject of various research endeavors. While specific studies on 3-methylbenzoic anhydride are limited, research on structurally similar compounds, such as 3-acetoxy-2-methylbenzoic anhydride, provides valuable insights into the potential antimicrobial profile of this class of compounds.

The in vitro antibacterial activity of a related compound, 3-acetoxy-2-methylbenzoic anhydride, has been evaluated against a panel of pathogenic Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, was determined using the broth microdilution method. nih.govacs.org

The tested bacterial strains included:

Gram-positive: Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis

Gram-negative: Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli

The results of these studies indicated that 3-acetoxy-2-methylbenzoic anhydride exhibited significant antibacterial properties. nih.govacs.org It showed excellent activity against Staphylococcus aureus and Enterococcus faecalis, and was equally effective against Klebsiella pneumoniae and Pseudomonas aeruginosa when compared to the standard antibiotic amoxicillin. nih.gov However, it demonstrated less activity against Bacillus subtilis and Escherichia coli than the standard. nih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Acetoxy-2-methylbenzoic Anhydride Against Various Bacterial Strains

Bacterium Gram Stain MIC (µg/mL) nih.gov
Staphylococcus aureus Positive 500
Enterococcus faecalis Positive 500
Bacillus subtilis Positive 1000
Klebsiella pneumoniae Negative 500
Pseudomonas aeruginosa Negative 500

This interactive data table is based on findings for the related compound 3-acetoxy-2-methylbenzoic anhydride.

In the same study, the antifungal activity of 3-acetoxy-2-methylbenzoic anhydride was assessed against two common fungal pathogens, Aspergillus niger and Candida albicans. nih.govacs.org The investigation, which also utilized a serial dilution technique, revealed that the compound showed no significant antifungal behavior against these strains. nih.govacs.org

Table 2: Antifungal Activity of 3-Acetoxy-2-methylbenzoic Anhydride

Fungus Activity nih.gov
Aspergillus niger No activity

This interactive data table is based on findings for the related compound 3-acetoxy-2-methylbenzoic anhydride.

Anti-Neuroinflammatory Effects (for specific derivatives like 2-hydroxy-4-methylbenzoic anhydride)

Research into the biological activities of benzoic anhydride derivatives has extended to the field of neuropharmacology. A specific derivative, 2-hydroxy-4-methylbenzoic anhydride (HMA), has been investigated for its potential anti-neuroinflammatory effects. researchgate.netnih.govnih.gov Neuroinflammation, mediated by microglia, is a key factor in the pathology of both acute brain injury and chronic neurodegenerative diseases such as Parkinson's disease. researchgate.netnih.gov

In vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglia cells demonstrated that HMA significantly inhibited the excessive release of nitric oxide (NO) in a concentration-dependent manner. researchgate.netnih.govnih.gov Furthermore, HMA was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. researchgate.netnih.gov The compound also significantly inhibited the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.netnih.govnih.gov Mechanistic studies suggest that these anti-neuroinflammatory effects are mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov

In vivo studies using a mouse model of Parkinson's disease further corroborated these findings. Oral administration of HMA was shown to prevent microglial activation and attenuate behavioral deficits associated with the disease. researchgate.netnih.govnih.gov These results highlight the potential of specific benzoic anhydride derivatives as therapeutic agents for microglia-mediated neuroinflammatory disorders. nih.gov

Molecular Docking Studies for Predicting Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level. While specific molecular docking studies for this compound were not prominently featured in the reviewed literature, the principles of this technique are broadly applicable to this class of compounds.

For instance, in studies of other bioactive molecules, molecular docking is employed to predict how a compound might bind to the active site of an enzyme or a receptor, thereby inhibiting or activating its function. uef.fi In the context of antimicrobial research, docking studies can help identify potential bacterial or fungal protein targets. For example, research on other benzoic acid derivatives has utilized molecular docking to investigate their interaction with enzymes like CYP53, a fungal-specific enzyme, to explain their antifungal activity. researchgate.net Similarly, for anti-neuroinflammatory effects, docking studies could elucidate the binding of a compound like 2-hydroxy-4-methylbenzoic anhydride to key inflammatory proteins such as COX-2 or components of the NF-κB pathway. These computational predictions are invaluable for guiding the synthesis of new derivatives with improved biological activity and for understanding their mechanism of action at a molecular level.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.